molecular formula C7H11N3O3 B14693913 alpha,1-Dimethyl-2-nitroimidazole-5-ethanol CAS No. 23571-49-5

alpha,1-Dimethyl-2-nitroimidazole-5-ethanol

Cat. No.: B14693913
CAS No.: 23571-49-5
M. Wt: 185.18 g/mol
InChI Key: WKWQIMRIQQDCEM-UHFFFAOYSA-N
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Description

Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol is a chemical compound that belongs to the class of nitroimidazoles It features a five-membered imidazole ring substituted with a nitro group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol typically involves the nitration of an imidazole precursor followed by subsequent functional group modifications. One common method involves the reaction of 1,2-dimethylimidazole with nitric acid to introduce the nitro group at the 2-position. The resulting nitroimidazole is then subjected to further reactions to introduce the ethanol group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrosoimidazole derivatives.

    Reduction: Formation of aminoimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of alpha,1-Dimethyl-2-nitroimidazole-5-ethanol involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic free radicals.

Comparison with Similar Compounds

Alpha,1-Dimethyl-2-nitroimidazole-5-ethanol can be compared with other nitroimidazole compounds such as:

    Metronidazole: Used as an antibiotic and antiprotozoal medication.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Dimetridazole: Used in veterinary medicine for its antiprotozoal properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitroimidazoles. Its ethanol group at the 5-position may influence its solubility and reactivity, making it a valuable compound for specific applications.

Properties

CAS No.

23571-49-5

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(3-methyl-2-nitroimidazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H11N3O3/c1-5(11)3-6-4-8-7(9(6)2)10(12)13/h4-5,11H,3H2,1-2H3

InChI Key

WKWQIMRIQQDCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=C(N1C)[N+](=O)[O-])O

Origin of Product

United States

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